(+-)-endo-N-(p-Nitrobenzyl)-2-bornanamine hydrochloride
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Overview
Description
(±)-endo-N-(p-Nitrobenzyl)-2-bornanamine hydrochloride is a chemical compound that belongs to the class of organic compounds known as nitrobenzenes. These compounds contain a benzene ring bearing at least one nitro group. The compound is characterized by the presence of a bornane skeleton, which is a bicyclic structure, and a nitrobenzyl group attached to the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (±)-endo-N-(p-Nitrobenzyl)-2-bornanamine hydrochloride typically involves the reaction of bornanamine with p-nitrobenzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The product is then purified by recrystallization from a suitable solvent.
Industrial Production Methods
On an industrial scale, the production of (±)-endo-N-(p-Nitrobenzyl)-2-bornanamine hydrochloride may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions
(±)-endo-N-(p-Nitrobenzyl)-2-bornanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding amine and nitrobenzyl alcohol.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols, solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Oxidation: Amino derivatives.
Substitution: Various substituted nitrobenzyl derivatives.
Hydrolysis: Amine and nitrobenzyl alcohol.
Scientific Research Applications
(±)-endo-N-(p-Nitrobenzyl)-2-bornanamine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (±)-endo-N-(p-Nitrobenzyl)-2-bornanamine hydrochloride involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also act as a ligand for certain receptors or enzymes, modulating their activity and influencing cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Nitrobenzyl)piperazine hydrochloride
- 4-Nitrobenzyl alcohol
- 4-Nitrobenzyl chloride
Uniqueness
(±)-endo-N-(p-Nitrobenzyl)-2-bornanamine hydrochloride is unique due to its bornane skeleton, which imparts distinct steric and electronic properties compared to other nitrobenzyl derivatives. This uniqueness can influence its reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
24629-62-7 |
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Molecular Formula |
C17H25ClN2O2 |
Molecular Weight |
324.8 g/mol |
IUPAC Name |
(4-nitrophenyl)methyl-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)azanium;chloride |
InChI |
InChI=1S/C17H24N2O2.ClH/c1-16(2)13-8-9-17(16,3)15(10-13)18-11-12-4-6-14(7-5-12)19(20)21;/h4-7,13,15,18H,8-11H2,1-3H3;1H |
InChI Key |
WLDAREYXYMKGGV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CCC1(C(C2)[NH2+]CC3=CC=C(C=C3)[N+](=O)[O-])C)C.[Cl-] |
Origin of Product |
United States |
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